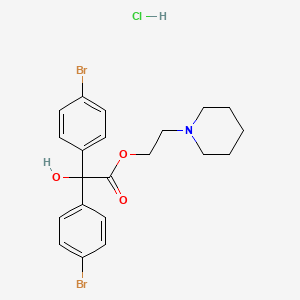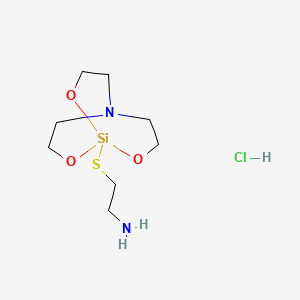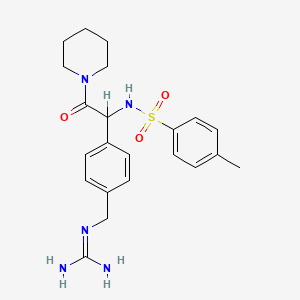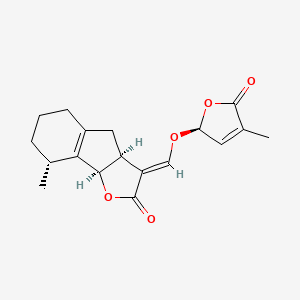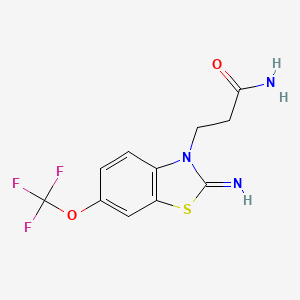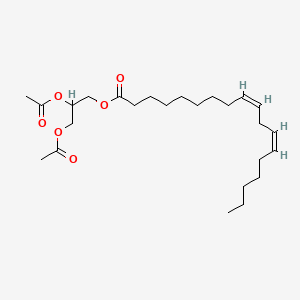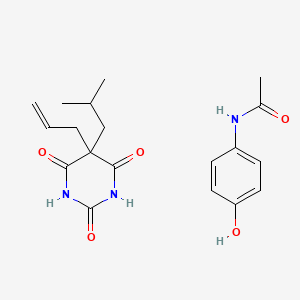
Axocet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axocet is a combination medication used primarily for the treatment of tension headaches. It contains two active ingredients: acetaminophen and butalbital. Acetaminophen is an analgesic and antipyretic, which helps to decrease pain and reduce fever. Butalbital is a barbiturate that acts as a sedative, helping to alleviate anxiety and induce relaxation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetaminophen: Acetaminophen is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is subsequently acetylated to form acetaminophen.
Butalbital: Butalbital is synthesized by the condensation of diethyl malonate with urea to form barbituric acid.
Industrial Production Methods
Industrial production of acetaminophen involves the catalytic hydrogenation of para-nitrophenol to para-aminophenol, followed by acetylation using acetic anhydride. Butalbital production involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Butalbital can be reduced to its corresponding alcohols under specific conditions.
Substitution: Both acetaminophen and butalbital can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation of Acetaminophen: N-acetyl-p-benzoquinone imine (NAPQI).
Reduction of Butalbital: Corresponding alcohols.
Substitution Products: Various halogenated derivatives.
Applications De Recherche Scientifique
Axocet has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its efficacy in treating different types of headaches and its pharmacokinetics.
Industry: Utilized in the development of new analgesic and sedative medications.
Mécanisme D'action
Acetaminophen
Acetaminophen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This results in reduced pain and fever. The exact mechanism is not fully understood but is believed to involve central nervous system pathways .
Butalbital
Butalbital works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedation, relaxation, and reduced anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fioricet: Contains acetaminophen, butalbital, and caffeine. Used for tension headaches but includes caffeine to enhance analgesic effects.
Ibuprofen: A nonsteroidal anti-inflammatory drug used for pain relief but does not have sedative properties.
Butalbital and Aspirin: Similar to Axocet but uses aspirin instead of acetaminophen
Uniqueness
This compound is unique due to its combination of acetaminophen and butalbital, providing both analgesic and sedative effects without the inclusion of caffeine. This makes it suitable for patients who may be sensitive to caffeine or require a sedative effect .
Propriétés
Numéro CAS |
624746-94-7 |
|---|---|
Formule moléculaire |
C19H25N3O5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5,11H,1H3,(H,9,10) |
Clé InChI |
DTJJELMQDAOHSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



